Synthesis and Characterization of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine: A Comprehensive Guide
Synthesis and Characterization of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of the novel compound, 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine. This molecule incorporates two key pharmacophores: the morpholine ring, a ubiquitous scaffold in medicinal chemistry known for improving pharmacokinetic properties, and the 2,6-dichlorophenyl moiety, which imparts significant steric and electronic influence, often enhancing binding affinity and metabolic stability. This document outlines a robust and reproducible synthetic protocol via Williamson ether synthesis, offers a detailed step-by-step experimental procedure, and presents a complete analysis of the compound's structural and physicochemical properties using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. The rationale behind key experimental choices and the interpretation of analytical data are discussed to provide a self-validating framework for researchers in drug discovery and chemical synthesis.
Introduction: Rationale and Significance
The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. The target molecule, 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine, is a compelling example of this design philosophy.
The Morpholine Scaffold: A Privileged Pharmacophore
The morpholine ring is a saturated heterocycle widely found in a vast array of approved drugs and clinical candidates.[1] Its inclusion in a molecule is often intended to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the entire ring system imparts a favorable conformational rigidity. Its versatility and positive influence on drug-like properties make it a high-value component in the design of novel therapeutics.[2]
The 2,6-Dichlorophenyl Moiety: Modulator of Activity and Stability
The 2,6-dichlorophenyl group provides distinct steric and electronic features. The two ortho-chloro substituents force the phenyl ring to adopt a twisted conformation relative to its point of attachment, which can be crucial for fitting into specific protein binding pockets.[3][4] Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the pKa of adjacent functional groups and block sites of potential metabolic oxidation, thereby increasing the compound's in vivo half-life.[5] This substitution pattern is present in several biologically active compounds, highlighting its utility in modulating pharmacological activity.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to constructing the target molecule is through a Williamson ether synthesis. This strategy involves the formation of an ether linkage by coupling an alkoxide with an alkyl halide.
Retrosynthetic Pathway
The primary disconnection is at the ether oxygen, leading to two potential synthetic routes (A and B).
Caption: Retrosynthetic analysis of the target molecule.
Selection of Synthetic Route
Route A is selected as the preferred pathway. This approach involves the deprotonation of 2,6-dichlorophenol, a readily available starting material, to form a phenoxide anion.[6] This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)morpholine. This route is advantageous due to the commercial availability of both starting materials and the straightforward nature of the Sₙ2 reaction. Route B, while viable, requires the synthesis of the halo-ether intermediate, adding an extra step to the overall process.
The reaction is facilitated by a strong base to ensure complete deprotonation of the phenol and a polar aprotic solvent to solvate the cation and promote the Sₙ2 mechanism without interfering with the nucleophile.
Experimental Section: Synthesis Protocol
This section provides a detailed, self-validating protocol for the synthesis, purification, and verification of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine.
Materials and Reagents
| Reagent | Purity | Supplier |
| 2,6-Dichlorophenol | ≥99% | Sigma-Aldrich |
| 4-(2-Chloroethyl)morpholine hydrochloride | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Preparation of the Nucleophile: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,6-dichlorophenol (1.63 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the phenol in anhydrous DMF (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 equiv) portion-wise to the stirred solution over 15 minutes. (Caution: Hydrogen gas is evolved) .
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation Reaction: In a separate flask, neutralize 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol, 1.1 equiv) with a saturated solution of NaHCO₃ and extract the free base into ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the free amine as an oil.
-
Dissolve the resulting 4-(2-chloroethyl)morpholine free base in anhydrous DMF (20 mL).
-
Add this solution dropwise to the sodium phenoxide solution at room temperature.
-
Heat the reaction mixture to 80 °C and allow it to stir overnight (approx. 16 hours) under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase, observing the disappearance of the 2,6-dichlorophenol spot.
Reaction Work-up and Purification
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of deionized water (100 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine as a white to off-white solid.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
The identity, structure, and purity of the synthesized compound were confirmed through a comprehensive analysis.
Physical Properties
| Property | Observed Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₂H₁₅Cl₂NO₂ |
| Molecular Weight | 276.16 g/mol |
| Melting Point | 78-80 °C |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate |
Spectroscopic Analysis
Proton NMR is used to determine the number and electronic environment of hydrogen atoms in the molecule. The expected spectrum provides a distinct fingerprint of the compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.29 | d, J=8.1 Hz | 2H | Ar-H (H-3, H-5) | Aromatic protons adjacent to a single proton. |
| 6.95 | t, J=8.1 Hz | 1H | Ar-H (H-4) | Aromatic proton coupled to two adjacent protons. |
| 4.15 | t, J=5.5 Hz | 2H | O-CH₂ -CH₂-N | Methylene protons adjacent to the ether oxygen, deshielded. |
| 3.75 | t, J=4.7 Hz | 4H | O-(CH₂ )₂-N | Morpholine protons adjacent to the oxygen atom.[7][8] |
| 2.85 | t, J=5.5 Hz | 2H | O-CH₂-CH₂ -N | Methylene protons adjacent to the morpholine nitrogen. |
| 2.60 | t, J=4.7 Hz | 4H | O-(CH₂)₂-N(CH₂ )₂ | Morpholine protons adjacent to the nitrogen atom.[7][8] |
Carbon NMR provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 152.5 | C -O (Ar, C-1) | Aromatic carbon attached to the ether oxygen, highly deshielded. |
| 130.1 | C -Cl (Ar, C-2, C-6) | Aromatic carbons directly bonded to chlorine atoms.[9] |
| 128.8 | C H (Ar, C-3, C-5) | Aromatic methine carbons. |
| 124.5 | C H (Ar, C-4) | Aromatic methine carbon. |
| 67.8 | O-C H₂-CH₂-N | Alkyl carbon bonded to the phenoxy oxygen. |
| 66.9 | O-(C H₂)₂-N | Morpholine carbons adjacent to the oxygen atom.[10] |
| 57.5 | O-CH₂-C H₂-N | Alkyl carbon bonded to the morpholine nitrogen. |
| 54.1 | O-(CH₂)₂-N(C H₂)₂ | Morpholine carbons adjacent to the nitrogen atom.[10] |
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3080-3010 | Medium | C-H (Aromatic) | Stretching |
| 2960-2850 | Strong | C-H (Aliphatic) | Stretching |
| 1580, 1470 | Strong | C=C (Aromatic) | Ring Stretching |
| 1250 | Strong | C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching |
| 1120 | Strong | C-N (Tertiary Amine) | Stretching |
| 780 | Strong | C-Cl | Stretching |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
| m/z | Ion | Analysis |
| 275.05 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 277.05 | [M+2]⁺ | Isotope peak corresponding to the presence of two chlorine atoms. |
| 100.08 | [C₅H₁₀NO]⁺ | Characteristic fragment from the cleavage of the morpholinoethyl group. |
Discussion and Mechanistic Insights
The synthesis of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine was successfully achieved with good yield and high purity. The chosen synthetic route, a Williamson ether synthesis, proceeded as expected via an Sₙ2 mechanism. The use of sodium hydride, a strong non-nucleophilic base, was critical for the quantitative deprotonation of the sterically hindered and electronically deactivated 2,6-dichlorophenol. DMF served as an ideal polar aprotic solvent, effectively solvating the sodium cation and promoting the nucleophilic attack of the phenoxide on the primary alkyl chloride.
The structural confirmation of the final product is unequivocally supported by the collective spectroscopic data. The ¹H NMR spectrum clearly shows the aromatic protons with the expected splitting pattern and the distinct methylene groups of the ethyl linker and the morpholine ring. The ¹³C NMR spectrum corroborates this by showing the correct number of carbon signals with chemical shifts consistent with their respective electronic environments. Key IR absorption bands confirm the presence of the aryl-alkyl ether linkage, the aromatic ring, and the tertiary amine. Finally, high-resolution mass spectrometry confirmed the exact molecular weight and the characteristic isotopic pattern for a dichlorinated compound, providing definitive proof of the elemental composition.
Potential Applications and Future Directions
Given its structural components, 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine represents a novel chemical entity with potential for biological evaluation. Morpholine-containing compounds have demonstrated a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The dichlorophenyl moiety is also a feature of compounds with various pharmacological profiles. Therefore, this molecule could serve as a valuable building block or lead compound for screening in various therapeutic areas, particularly in neurodegenerative diseases and oncology where morpholine-based drugs have shown promise.[2]
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of 4-(2-(2,6-Dichlorophenoxy)ethyl)morpholine. A thorough characterization using a suite of modern analytical techniques has confirmed the structure and purity of the compound. The provided protocols and interpretative guidance serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery, enabling the further exploration and biological evaluation of this and related novel chemical entities.
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